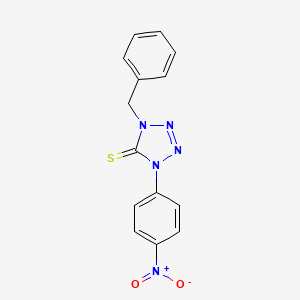
1-Benzyl-4-(4-nitrophenyl)-1,4-dihydro-5H-tetrazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(4-nitrophenyl)-1,4-dihydro-5H-tetrazole-5-thione is a heterocyclic compound that features a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(4-nitrophenyl)-1,4-dihydro-5H-tetrazole-5-thione typically involves the reaction of benzyl chloride with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using thiocyanate under acidic conditions to yield the desired tetrazole-thione compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(4-nitrophenyl)-1,4-dihydro-5H-tetrazole-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate alkylating agent.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
1-Benzyl-4-(4-nitrophenyl)-1,4-dihydro-5H-tetrazole-5-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-nitrophenyl)-1,4-dihydro-5H-tetrazole-5-thione involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
- 1-Benzyl-4-(4-nitrophenyl)piperazine
- 1-Benzyl-4-(4-nitrophenyl)sulfonylpiperazine
- 1-Benzyl-4-(4-nitrophenyl)tetrazole
Comparison: Compared to these similar compounds, 1-Benzyl-4-(4-nitrophenyl)-1,4-dihydro-5H-tetrazole-5-thione is unique due to the presence of the tetrazole-thione moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
61249-30-7 |
|---|---|
Molecular Formula |
C14H11N5O2S |
Molecular Weight |
313.34 g/mol |
IUPAC Name |
1-benzyl-4-(4-nitrophenyl)tetrazole-5-thione |
InChI |
InChI=1S/C14H11N5O2S/c20-19(21)13-8-6-12(7-9-13)18-14(22)17(15-16-18)10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
BRXLRLQAYJICNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=S)N(N=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















